4-Fluoro-2,1,3-benzoxadiazole

Fluorogenic Derivatization HPLC Analysis Amino Acid Detection

4-Fluoro-2,1,3-benzoxadiazole, also referred to as 4-fluorobenzofurazan, is a fluorinated heterocyclic compound belonging to the 2,1,3-benzoxadiazole class. The molecule serves as the foundational building block for a broad family of fluorogenic and fluorescent labeling reagents utilized extensively in bioanalytical chemistry.

Molecular Formula C6H3FN2O
Molecular Weight 138.10 g/mol
CAS No. 29270-55-1
Cat. No. B015078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,1,3-benzoxadiazole
CAS29270-55-1
Synonyms4-Fluorobenzofurazan;  4-Fluoro-2,1,3-benzoxadiazole; 
Molecular FormulaC6H3FN2O
Molecular Weight138.10 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1)F
InChIInChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
InChIKeyQKZQJBBZKDVVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,1,3-benzoxadiazole (CAS 29270-55-1): Core Benzofurazan Scaffold for Fluorogenic Probes and Derivatization Reagents


4-Fluoro-2,1,3-benzoxadiazole, also referred to as 4-fluorobenzofurazan, is a fluorinated heterocyclic compound belonging to the 2,1,3-benzoxadiazole class [1]. The molecule serves as the foundational building block for a broad family of fluorogenic and fluorescent labeling reagents utilized extensively in bioanalytical chemistry [2]. Its core structure features an electron-withdrawing fluorine atom at the 4-position and a conjugated benzoxadiazole ring, which are critical for its reactivity and the photophysical properties of its derivatives [1].

Why 4-Fluoro-2,1,3-benzoxadiazole Cannot Be Substituted with Generic Analogs in Sensitive Analytical Workflows


The 4-fluoro substitution on the 2,1,3-benzoxadiazole ring imparts unique reactivity and electronic properties that are not replicated by other halogenated or unsubstituted benzofurazan analogs [1]. The fluorine atom's strong electron-withdrawing effect, combined with its small size, creates a highly specific leaving group that governs nucleophilic aromatic substitution (SNAr) kinetics [2]. Replacing it with a chloro-, bromo-, or unsubstituted analog can lead to dramatic reductions in reaction rates, altered selectivity for target nucleophiles (e.g., amines vs. thiols), and changes in the fluorescence properties of the resulting adducts [1]. This lack of direct interchangeability necessitates a rigorous, evidence-based selection of 4-fluoro-2,1,3-benzoxadiazole over its closest in-class alternatives to ensure reproducible assay sensitivity and derivatization efficiency [1].

Quantitative Evidence Guide: Differentiating 4-Fluoro-2,1,3-benzoxadiazole from its Closest Analogs


Superior Reactivity: 500-Fold Faster Reaction with Amines Compared to 4-Chloro-2,1,3-benzoxadiazole

The 4-fluoro derivative (specifically NBD-F, a 7-nitro derivative of 4-fluoro-2,1,3-benzoxadiazole) exhibits dramatically faster reaction kinetics with amines compared to its 4-chloro counterpart (NBD-Cl) [1]. In a direct head-to-head comparison for the derivatization of glycine, the reaction of NBD fluoride was reported to be 500 times faster than the reaction of NBD chloride [1]. This rate enhancement is attributed to the superior leaving-group ability of fluoride versus chloride in the nucleophilic aromatic substitution mechanism [2].

Fluorogenic Derivatization HPLC Analysis Amino Acid Detection

Enhanced Analytical Sensitivity: Fluorometric Assay Detection Limits with 4-Fluoro-7-nitrobenzofurazan (NBD-F)

The use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a derivative of the target compound, as a dual-function chromogenic and fluorogenic probe enables highly sensitive detection of pharmaceutical analytes [1]. In a microwell-based fluorometric assay for tulathromycin, NBD-F derivatization achieved a linear calibration range of 0.04–1.2 µg/mL with a limit of quantitation (LOQ) of 0.06 µg/mL [1]. This demonstrates a significant improvement in sensitivity compared to its photometric (absorbance-based) counterpart, which had an LOQ of 6.2 µg/mL, representing a >100-fold enhancement in detection capability when leveraging the fluorogenic properties of the NBD-F adduct [1].

Analytical Chemistry Fluorometric Assay Pharmaceutical Analysis

Critical Role as a Core Scaffold: Enabling Enantioselective Separation of D,L-Amino Acids via π-π Interactions

The 2,1,3-benzoxadiazole (benzofurazan) moiety, which is the core structure of the target compound, plays a critical and quantifiable role in chiral separations [1]. When D,L-amino acids are derivatized with fluorogenic benzofurazan reagents like NBD-F, the benzofurazan ring facilitates effective fixation of the derivatives onto Pirkle-type chiral stationary phases through a specific π-π interaction with aromatic moieties (e.g., 3,5-dinitrophenyl or naphthyl groups) on the stationary phase [1]. This interaction is essential for achieving enantioselective retention and resolution, which is not observed when the benzofurazan moiety is absent or replaced with a non-aromatic structure [1]. The method enabled the quantification of D-Ala in human serum at levels of 0.48-3.10 µM, demonstrating its practical utility [1].

Chiral Chromatography Enantiomeric Separation Bioanalysis

Optimal Application Scenarios for 4-Fluoro-2,1,3-benzoxadiazole in Research and Industry


High-Throughput HPLC Derivatization of Amino Acids and Amines

Due to the 500-fold faster reaction rate of its NBD-F derivative with amines compared to the chloro-analog [1], 4-fluoro-2,1,3-benzoxadiazole is the preferred starting material for synthesizing rapid, fluorogenic labeling reagents for automated HPLC analysis. This superior kinetics enables high-throughput pre-column or post-column derivatization workflows where rapid and complete tagging is essential for accurate quantification of biogenic amines, neurotransmitters, and amino acids in complex biological matrices.

Development of Ultra-Sensitive Fluorometric Assays for Pharmaceutical Quality Control

The fluorogenic nature of the 4-fluoro-2,1,3-benzoxadiazole scaffold is exploited to create reagents like NBD-F, which enable the development of microwell-based fluorometric assays with detection limits over 100-fold lower than corresponding photometric methods [1]. This application is critical for the quality control of modern pharmaceuticals, such as tulathromycin and plazomicin, where quantifying impurities or active ingredients at sub-ppm levels in finished dosage forms is a regulatory requirement [1].

Synthesis of Chiral Derivatization Reagents for Enantiomeric Purity Analysis

The 2,1,3-benzoxadiazole core is essential for the development of chiral derivatization reagents used in HPLC [1]. Its planar, aromatic structure facilitates the π-π interactions required for enantioselective retention on Pirkle-type chiral stationary phases [1]. Researchers and analytical labs procure 4-fluoro-2,1,3-benzoxadiazole to synthesize novel chiral probes for determining the enantiomeric purity of drug candidates, D-amino acids in biological samples, and other chiral metabolites, a task where non-aromatic or non-planar fluorophores fail to provide adequate resolution.

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